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Compound of Interest

Dimethyl N,N-

Compound Name:
diisopropylphosphoramidite
122194-07-4; 29952-64-5; 58109-

34-5

CAS No.:

Cat. No.: B2818557

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6]1[7][8]1[9][10]

Dimethyl N,N-diisopropylphosphoramidite is a specialized phosphitylating reagent used

primarily to introduce a dimethyl phosphite triesters moiety onto a hydroxyl group. In the
context of solid-phase oligonucleotide synthesis (SPOS), it functions as a terminating capture
reagent.

Unlike bifunctional phosphoramidites (used for chain extension), this reagent has two non-
reactive methyl groups and one reactive diisopropylamino group. Therefore, its primary
application is 5'-Chemical Phosphorylation to yield a 5'-O-Dimethylphosphate ester.

Key Applications:
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» 5'-Terminal Capping: Creating non-ionic, lipophilic 5'-ends (Dimethyl phosphate esters) for
metabolic stability or membrane permeability studies.

» Nucleoside Modification (Solution Phase): Converting nucleosides into dimethyl

phosphoramidite monomers or prodrug precursors.

» Phospholipid Synthesis: Introduction of phosphocholine mimics.

Critical Distinction: This reagent yields a Dimethyl Phosphate(MeQ)2-P(0)-O-Oligo. It does not
directly yield a free 5'-Phosphate (HO)2-P(O)-O-Oligo upon standard ammonolysis, as the
methyl groups are relatively stable compared to cyanoethyl/sulfonyl groups. For free 5'-
phosphorylation, specific deprotection strategies (e.g., thiophenol) or alternative reagents (CPR

1) are required.

Mechanism of Action

The reaction follows the standard phosphoramidite coupling cycle.[1] The diisopropylamino
group is protonated by a tetrazole activator, making it a good leaving group. The 5'-hydroxyl of
the oligonucleotide attacks the phosphorus, forming a phosphite triester.[1]

Reaction Pathway Diagram (DOT)
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Figure 1: Reaction pathway for 5'-terminal phosphorylation using Dimethyl N,N-
diisopropylphosphoramidite.

Protocol 1: Solid-Phase 5'-Terminal Phosphorylation

This protocol describes the automated addition of the reagent to the 5'-end of a synthesized

oligonucleotide.

Reagent Preparation

Component Specification Preparation Instructions
Dimethyl N,N- Dissolve to 0.1 M in Anhydrous
Phosphoramidite diisopropylphosphoramidite Acetonitrile (Diluent). Example:
(>98% Purity) 1.0 g reagent in ~5.2 mL ACN.
) 5-Ethylthio-1H-tetrazole (ETT) 0.25 M in Acetonitrile
Activator
or BTT (Standard).
o 0.02 M lodine in )
Oxidizer o Standard formulation.
THF/Pyridine/H20
) Pre-synthesized oligo with 5'-
Solid Support CPG or Polystyrene

DMT on.
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Handling Precaution: The reagent is moisture-sensitive. Use a glovebox or argon-flushed
syringe for reconstitution. Ensure Acetonitrile water content is <30 ppm.

Automated Synthesis Cycle (Step-by-Step)

The phosphorylation step is performed as the final cycle of the synthesis, replacing the addition
of a nucleoside base.

o DMT Removal (Detritylation):
o Flush column with 3% Dichloroacetic acid (DCA) in Toluene or DCM.
o Monitor trityl color (orange) until clear.
o Result: Free 5'-OH group on the oligonucleotide.[1]
» Wash:
o Acetonitrile wash to remove acidity.
e Coupling (The Critical Step):
o Inject: 0.1 M Dimethyl N,N-diisopropylphosphoramidite + 0.25 M Activator.

o Volume: Use 1.5x excess relative to standard nucleoside coupling to ensure complete
capping.

o Coupling Time: Increase contact time to 6 minutes (standard is often 2-3 min) to maximize
yield, as the steric bulk of the methyl groups is low, but high efficiency is required for
terminal modification.

o Oxidation:
o Inject lodine/Water/Pyridine solution.
o Time: 30-60 seconds.

o Mechanism:[2][1] Converts the unstable P(lll) dimethyl phosphite to the stable P(V)
dimethyl phosphate ester.
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e Capping (Optional but Recommended):

o Perform standard Acetic Anhydride/N-Methylimidazole capping to block any unreacted 5'-
OH sequences (though they will not extend further regardless).

» Final Cleavage & Deprotection:

o Reagent: Concentrated Ammonium Hydroxide (28-30%) or AMA (1:1
NH40OH/Methylamine).

o Conditions: Standard deprotection (e.g., 55°C for overnight or 65°C for fast deprotection).

o Note on Stability: The dimethyl phosphate ester is relatively stable to standard
ammonolysis. It will not rapidly hydrolyze to the free phosphate. The final product will
retain the two methyl groups: (MeO)2-P(0O)-O-0Oligo.

Protocol 2: Solution-Phase Synthesis of Modified
Nucleosides

Researchers often use this reagent to convert a protected nucleoside into a phosphoramidite
monomer or a phosphite precursor.[3]

Objective: Phosphitylation of a 3'-OH or 5-OH nucleoside.

Reaction Setup

 Starting Material: Nucleoside with all reactive centers protected (e.g., 5-DMT-Thymidine)
except the target hydroxyl.[4]

e Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

o Activator: 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (0.5 equivalents relative to reagent).

Procedure

» Dissolution: Dissolve 1.0 mmol of protected nucleoside in 10 mL anhydrous DCM under
Nitrogen/Argon.
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e Addition: Add 1.2 mmol (1.2 equivalents) of Dimethyl N,N-diisopropylphosphoramidite.

e Activation: Add 0.5 - 1.0 equivalents of Tetrazole activator dropwise.

e Monitoring: Stir at Room Temperature. Monitor by TLC (Silica, 5% MeOH in DCM) or 31P

NMR.

o 31P NMR Target: Look for signal shift from reagent (~135 ppm) to product phosphite

triester (~140 ppm).

e Quenching: Once complete (usually <1 hour), quench with saturated NaHCO3.

o Extraction: Extract with DCM, wash with brine, dry over Na2SO4.

 Purification: Flash chromatography (use 1% Triethylamine in eluent to prevent acid

hydrolysis of the phosphite).

Quality Control & Troubleshooting

Analytical Validation

Method Expected Observation

Mass shift of +109.0 Da relative to the free 5'-
MALDI-TOF MS ]

OH oligo. (Formula added: PO3C2H6 - H).

Deconvolution should show the parent mass +
ESI-MS

109 Da.

Terminal dimethyl phosphate typically appears
31P NMR around -2 to 0 ppm (relative to H3PO4), distinct

from the internucleotide diesters.

The dimethyl phosphate group adds lipophilicity.

The product will elute later (higher retention
HPLC

time) than the failure sequence (5'-OH) on
Reverse Phase (C18) HPLC.

Troubleshooting Guide
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e |Issue: Low Coupling Efficiency (<90%)
o Cause: Wet Acetonitrile or aged reagent.

o Fix: Use fresh anhydrous solvents (<30 ppm water). Re-dissolve reagent immediately
before use. Increase coupling time to 10 minutes.

e Issue: Product is 5'-OH (No Phosphorylation)
o Cause: Oxidizer failure or Activator degradation.

o Fix: Ensure lodine solution is not faded (colorless iodine indicates inactivity). Check
tetrazole solubility.

 |Issue: Unexpected Mass (Methyl loss)

o Cause: Harsh deprotection or use of strong nucleophiles (e.g., Thiophenol) which can
demethylate the phosphate.

o Fix: If the dimethyl ester is the desired target, avoid thiophenol. If the free acid is desired,
this is the wrong reagent (use Chemical Phosphorylation Reagent I1).

References

e Beaucage, S. L., & Caruthers, M. H. (1981).[3][5] Deoxynucleoside phosphoramidites—A
new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters,
22(20), 1859-1862. Link

¢ Glen Research. (n.d.). 5'-Phosphorylation Reagents. Glen Research Technical Guide. Link

e Sigma-Aldrich. (2023). Dimethyl N,N-diisopropylphosphoramidite Product Specification.
Link

e Bannwarth, W., & Kiing, E. (1987). A Simple and Effective Chemical Phosphorylation
Procedure for Oligonucleotides.[2][6] Tetrahedron Letters, 30(32), 4219-4222. (Contextual
reference for phosphorylation strategies).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://en.wikipedia.org/wiki/Nucleoside_phosphoramidite
https://deepblue.lib.umich.edu/bitstream/handle/2027.42/143633/cpnc0303.pdf?sequence=1
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fscience%2Farticle%2Fpii%2FS004040390190461X
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.glenresearch.com%2Freports%2Fgr8-22
https://www.benchchem.com/product/b2818557/docs?utm_src=pdf-body#application-note-high-efficiency-phosphorylation-using-dimethyl-n-n-diisopropylphosphoramidite
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2F409472
https://pmc.ncbi.nlm.nih.gov/articles/PMC9361293/
https://www.researchgate.net/publication/235930435_A_New_Method_for_the_Chemical_Phosphorylation_of_Oligonucleotides_at_the_5'-Terminus
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2818557?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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